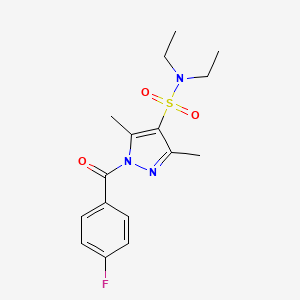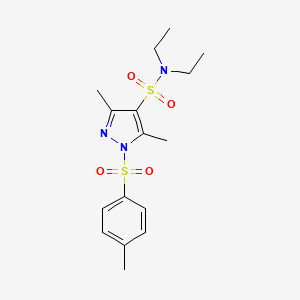![molecular formula C21H21F2N3O4S B6571805 4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 1021216-96-5](/img/structure/B6571805.png)
4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide, also known as 4-DES-5-DFB, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and it has been used in laboratory experiments to study various biological processes.
科学的研究の応用
4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide has been used in scientific research to study various biological processes, such as protein-protein interactions, enzyme kinetics, and signal transduction. It has been used to study the effects of drugs on cells, to study the effects of environmental factors on cells, and to study the effects of genetic mutations on cells. Additionally, it has been used to study the effects of specific compounds on the activity of enzymes, and to study the effects of specific compounds on the activity of proteins.
作用機序
4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is a small molecule inhibitor that binds to the active site of enzymes and proteins. It binds to the active site of the enzyme or protein, blocking its activity. This inhibition of enzyme activity can be used to study the effects of drugs on cells, to study the effects of environmental factors on cells, and to study the effects of genetic mutations on cells. Additionally, it can be used to study the effects of specific compounds on the activity of enzymes, and to study the effects of specific compounds on the activity of proteins.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes and proteins, to inhibit the activity of transcription factors, to inhibit the activity of enzymes involved in signal transduction, to inhibit the activity of enzymes involved in cell metabolism, and to inhibit the activity of enzymes involved in cell differentiation. Additionally, it has been found to inhibit the activity of enzymes involved in DNA replication and repair, to inhibit the activity of enzymes involved in the synthesis of proteins, and to inhibit the activity of enzymes involved in the synthesis of lipids.
Advantages and Limitations for Laboratory Experiments
The use of this compound in laboratory experiments offers several advantages, including its high potency, low toxicity, and its ability to be used in a wide range of biological processes. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using this compound in laboratory experiments. For example, it is not suitable for use in in vivo experiments due to its high toxicity, and it is not suitable for use in long-term experiments due to its short half-life.
将来の方向性
There are several potential future directions for 4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide. For example, it could be used to study the effects of drugs on cells, to study the effects of environmental factors on cells, and to study the effects of genetic mutations on cells. Additionally, it could be used to study the effects of specific compounds on the activity of enzymes, and to study the effects of specific compounds on the activity of proteins. Furthermore, it could be used to study the effects of specific compounds on the activity of transcription factors, to study the effects of specific compounds on the activity of enzymes involved in signal transduction, and to study the effects of specific compounds on the activity of enzymes involved in cell metabolism. Finally, it could be used to study the effects of specific compounds on the activity of enzymes involved in DNA replication and repair, to study the effects of specific compounds on the activity of enzymes involved in the synthesis of proteins, and to study the effects of specific compounds on the activity of enzymes involved in the synthesis of lipids.
合成法
4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide can be synthesized by a two-step process. The first step involves the reaction of diethylsulfamoyl chloride with 5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl)benzene to form this compound. The second step involves the hydrolysis of the compound to form the desired product. The overall yield of the reaction is typically over 90%.
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c1-3-26(4-2)31(28,29)17-8-5-14(6-9-17)21(27)24-13-16-12-20(30-25-16)18-10-7-15(22)11-19(18)23/h5-12H,3-4,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZOYDINIMRFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide](/img/structure/B6571735.png)
![3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571736.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6571737.png)
![3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571744.png)
![2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571757.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propane-1-sulfonamide](/img/structure/B6571759.png)
![N-[3-(diethylamino)propyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6571782.png)
![2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571784.png)


![4-(diethylsulfamoyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6571797.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B6571811.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6571823.png)
![2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571827.png)